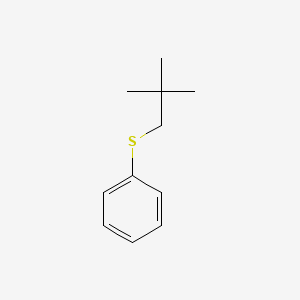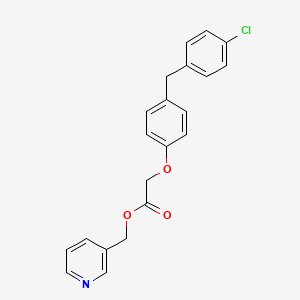![molecular formula C20H33ClO3 B13769025 1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene CAS No. 66028-01-1](/img/structure/B13769025.png)
1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene is an organic compound that belongs to the class of phenylpropanes. This compound is characterized by the presence of a benzene ring substituted with an octyl group and a chain of three ethoxy groups, one of which is chlorinated. It is used in various chemical syntheses and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene involves multiple steps:
Synthesis of 2-[2-(2-Chloroethoxy)ethoxy]ethanol: This intermediate is prepared by reacting ethanol with 2-chloroethanol to form 2-chloroethoxyethanol, which is then further reacted with ethanol to produce 2-[2-(2-chloroethoxy)ethoxy]ethanol.
Formation of the Final Compound: The intermediate 2-[2-(2-Chloroethoxy)ethoxy]ethanol is then reacted with 4-octylbenzene under specific conditions to form the final product.
Analyse Des Réactions Chimiques
1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the ethoxy chains.
Applications De Recherche Scientifique
1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The ethoxy chains and the octyl group contribute to its hydrophobic and hydrophilic properties, allowing it to interact with various biological membranes and proteins .
Comparaison Avec Des Composés Similaires
1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene can be compared with similar compounds such as:
Diethylene Glycol Bis (2-Chloroethyl) Ether: This compound has similar ethoxy chains but lacks the octyl group, making it less hydrophobic.
Triethylene Glycol Monochlorohydrin: This compound has a similar structure but with fewer ethoxy groups, affecting its solubility and reactivity.
1,2-Bis(2-chloroethoxy)ethane: This compound has two chloroethoxy groups but lacks the benzene ring and octyl group, resulting in different chemical properties.
The uniqueness of this compound lies in its combination of hydrophobic and hydrophilic properties, making it versatile for various applications.
Propriétés
Numéro CAS |
66028-01-1 |
|---|---|
Formule moléculaire |
C20H33ClO3 |
Poids moléculaire |
356.9 g/mol |
Nom IUPAC |
1-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]-4-octylbenzene |
InChI |
InChI=1S/C20H33ClO3/c1-2-3-4-5-6-7-8-19-9-11-20(12-10-19)24-18-17-23-16-15-22-14-13-21/h9-12H,2-8,13-18H2,1H3 |
Clé InChI |
FKZRSAZGVZJHSV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)OCCOCCOCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(Pyridin-2-yl)sulfanyl]pentane-2,4-dione](/img/structure/B13768983.png)









![[2-(2,4-Dichlorophenyl)-1-methylethyl]-hydrazine](/img/structure/B13769034.png)
